Structural Divergence from COX-2-Selective Pyrazolyl Benzenesulfonamides (Celecoxib Class): Sulfonamide Geometry and Aromatic Spacing
The target compound differs from the celecoxib scaffold through replacement of the benzenesulfonamide group with an (E)-2-phenylethenesulfonamide moiety. In celecoxib (CAS 169590-42-5), the sulfonamide nitrogen is directly attached to a benzene ring bearing a methyl group and a trifluoromethyl-substituted pyrazole, with the sulfonamide group positioned para to the pyrazole [1]. In the target compound, the sulfonamide nitrogen is directly attached to the pyrazole C3 position, and the sulfonyl group connects to an (E)-styryl system, introducing a trans double bond spacer between the aromatic ring and the sulfonyl sulfur . This geometric difference alters the distance and angular relationship between the aromatic ring and the sulfonamide relative to celecoxib. The ethenesulfonamide moiety in related endothelin antagonist series has been shown to confer ETA selectivity over ETB receptors, whereas the benzenesulfonamide of bosentan is non-selective, demonstrating that this structural feature can redirect target engagement [2].
| Evidence Dimension | Sulfonamide-aromatic spacer geometry |
|---|---|
| Target Compound Data | Trans (E)-vinyl spacer between sulfonyl sulfur and phenyl ring; sulfonamide N directly attached to pyrazole C3 |
| Comparator Or Baseline | Celecoxib: Sulfonamide NH2 directly attached to benzene ring; no vinyl spacer; benzenesulfonamide group para to pyrazole via benzene linker [1] |
| Quantified Difference | Qualitative structural difference: vinyl bond length ~1.34 Å (C=C) vs. aromatic C-C bond ~1.40 Å; bond angle ~120° (sp² vinyl) vs. ~120° (aromatic sp²); increased conformational degrees of freedom |
| Conditions | Structural comparison based on chemical structures; no direct co-crystallographic data available for the target compound |
Why This Matters
The ethenesulfonamide spacer alters the pharmacophoric geometry relative to the COX-2 binding pocket, making the target compound structurally unsuitable as a direct COX-2 inhibitor substitute and instead pointing toward targets sensitive to this distinct spatial arrangement, such as PPARγ or ETA receptors.
- [1] EP0922697B1 (1999). Substituted Pyrazolyl benzenesulfonamides and their use as cyclooxygenase II inhibitors. G.D. Searle & Co. View Source
- [2] Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., ... & Tanaka, A. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical and Pharmaceutical Bulletin, 49(5), 606-612. View Source
